molecular formula C26H22ClF3N6O3S B12371717 (R)-Monlunabant

(R)-Monlunabant

Cat. No.: B12371717
M. Wt: 591.0 g/mol
InChI Key: GYJPQNPVIJXXTA-QFIPXVFZSA-N
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Description

®-Monlunabant is a chiral compound known for its potential applications in various scientific fields. As an enantiomer, it exhibits unique properties that distinguish it from its counterpart, (S)-Monlunabant. The compound has garnered interest due to its potential therapeutic effects and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Monlunabant typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce the formation of the ®-enantiomer. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired enantiomeric purity.

Industrial Production Methods

Industrial production of ®-Monlunabant may involve large-scale chiral resolution processes or the use of biocatalysts to achieve high yields of the desired enantiomer. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

®-Monlunabant undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of ®-Monlunabant.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-Monlunabant has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Monlunabant involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to changes in cellular functions. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Monlunabant
  • Other chiral analogs with similar structures

Uniqueness

®-Monlunabant is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H22ClF3N6O3S

Molecular Weight

591.0 g/mol

IUPAC Name

N-[(E)-N'-[(E)-C-[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide

InChI

InChI=1S/C26H22ClF3N6O3S/c1-16(37)32-24(31)33-25(35-40(38,39)21-13-9-19(10-14-21)26(28,29)30)36-15-22(17-5-3-2-4-6-17)23(34-36)18-7-11-20(27)12-8-18/h2-14,22H,15H2,1H3,(H3,31,32,33,35,37)/t22-/m0/s1

InChI Key

GYJPQNPVIJXXTA-QFIPXVFZSA-N

Isomeric SMILES

CC(=O)N/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C[C@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N

Canonical SMILES

CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N

Origin of Product

United States

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